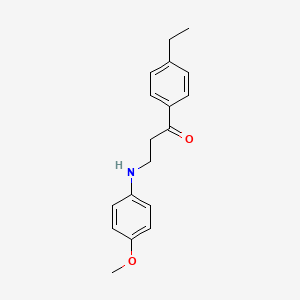1-(4-Ethylphenyl)-3-(4-methoxyanilino)-1-propanone
CAS No.: 882749-46-4
Cat. No.: VC6492251
Molecular Formula: C18H21NO2
Molecular Weight: 283.371
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 882749-46-4 |
|---|---|
| Molecular Formula | C18H21NO2 |
| Molecular Weight | 283.371 |
| IUPAC Name | 1-(4-ethylphenyl)-3-(4-methoxyanilino)propan-1-one |
| Standard InChI | InChI=1S/C18H21NO2/c1-3-14-4-6-15(7-5-14)18(20)12-13-19-16-8-10-17(21-2)11-9-16/h4-11,19H,3,12-13H2,1-2H3 |
| Standard InChI Key | KCQBIHGUYHHMGH-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)OC |
Introduction
Chemical Identification and Structural Characteristics
Molecular Architecture
The compound’s structure features:
-
A propanone core () serving as the scaffold.
-
A 4-ethylphenyl group () attached to the carbonyl carbon.
-
A 4-methoxyanilino group () bonded to the β-carbon.
This configuration introduces steric and electronic effects that influence reactivity and intermolecular interactions. The ethyl and methoxy substituents enhance lipophilicity, potentially impacting bioavailability .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 283.4 g/mol | |
| IUPAC Name | 1-(4-ethylphenyl)-3-[(4-methoxyphenyl)amino]propan-1-one | |
| Synonyms | SCHEMBL17549638, 882749-46-4 |
Synthesis and Manufacturing
Industrial-Scale Production
Batch processes in refluxing ethanol or toluene, with rigorous temperature control (60–100°C), are likely employed to optimize yield and purity. Continuous flow systems could enhance efficiency for large-scale manufacturing .
Physicochemical and Spectroscopic Properties
Stability and Reactivity
-
Thermal Stability: The compound’s boiling point is estimated at 300–320°C based on analogs like 2-chloro-1-(4-methylphenyl)-1-propanone (267.8°C at 760 mmHg) .
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to the methoxy group’s polarity.
Spectroscopic Data
-
IR Spectroscopy: Expected peaks include at ~1700 cm and at ~3300 cm.
-
NMR: NMR would show singlet peaks for the methoxy group ( 3.8 ppm) and aromatic protons ( 6.5–7.5 ppm) .
Pharmacological and Biomedical Applications
IL-17 Modulation
Patent WO2020127685A1 highlights amino-acid anilides as small-molecule modulators of interleukin-17 (IL-17), a cytokine implicated in autoimmune diseases . The 4-methoxyanilino group in 1-(4-ethylphenyl)-3-(4-methoxyanilino)-1-propanone may mimic bioactive motifs in these modulators, suggesting potential as a lead compound for:
-
Psoriasis and Rheumatoid Arthritis: By attenuating IL-17-driven inflammation.
-
Neuroinflammatory Disorders: Modulating cytokine cascades in conditions like multiple sclerosis .
Future Directions and Research Gaps
Target Validation
-
In Silico Modeling: Molecular docking studies to identify protein targets (e.g., IL-17 receptors).
-
In Vivo Efficacy: Testing in murine models of autoimmune disease.
Synthetic Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume